molecular formula C13H16N2O3 B14874505 3-(2-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione

3-(2-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione

Cat. No.: B14874505
M. Wt: 248.28 g/mol
InChI Key: VPNIYLCHIZGEFK-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione is a compound of interest in various fields of chemistry and pharmacology. This compound features a piperazine ring substituted with a hydroxyphenyl group and an isopropyl group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with isopropylamine to form an intermediate, which then undergoes cyclization with phosgene or a similar reagent to yield the desired piperazine-2,5-dione structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 3-(2-oxophenyl)-1-isopropylpiperazine-2,5-dione.

    Reduction: Formation of 3-(2-hydroxyphenyl)-1-isopropylpiperazine-2,5-diol.

    Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the piperazine ring can interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its piperazine ring provides a versatile scaffold for further functionalization, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-1-propan-2-ylpiperazine-2,5-dione

InChI

InChI=1S/C13H16N2O3/c1-8(2)15-7-11(17)14-12(13(15)18)9-5-3-4-6-10(9)16/h3-6,8,12,16H,7H2,1-2H3,(H,14,17)

InChI Key

VPNIYLCHIZGEFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=O)NC(C1=O)C2=CC=CC=C2O

Origin of Product

United States

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